molecular formula C9H12O2 B1359942 2-Ethoxy-4-methylphenol CAS No. 2563-07-7

2-Ethoxy-4-methylphenol

Cat. No. B1359942
CAS RN: 2563-07-7
M. Wt: 152.19 g/mol
InChI Key: ZWQBCCVEOIYNDL-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methylphenol, also known as Phenol, 2-ethoxy-4-methyl-, is a chemical compound with the formula C9H12O2 . It has a molecular weight of 152.1904 . The IUPAC Standard InChI is InChI=1S/C9H12O2/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6,10H,3H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-4-methylphenol can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule .

Scientific Research Applications

Chemical Interactions and Structural Analysis

  • Tautomerism and Molecular Structure : A study on a compound closely related to 2-Ethoxy-4-methylphenol, namely (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, focused on tautomerism in different solvent media and the solid state. This research revealed insights into the compound's molecular structure and spectroscopic properties, contributing to our understanding of similar phenolic compounds (Albayrak et al., 2011).

  • Synthesis and Structural Analysis : The synthesis and structure of derivatives of similar compounds, such as 2,6-bis(diphenylphosphino)-4-methylphenol, have been explored. This research provides insights into the chemical synthesis process and structural characteristics of these phenol derivatives (Urnezius et al., 2022).

Chemical Reactions and Modifications

  • C-C Bond Activation : A study on the rhodium-mediated C-C bond activation of a related compound, 2-(2',6'-Dialkylarylazo)-4-methylphenol, demonstrates the potential of 2-Ethoxy-4-methylphenol derivatives in complex chemical reactions and modifications. This research could inform similar processes in phenolic compounds (Baksi et al., 2007).

Molecular Interactions

  • Solute-Solvent Complexes : The formation and dissociation of solute-solvent complexes involving 2-Ethoxyphenol (a structurally similar compound) have been studied. This research sheds light on the molecular interactions of such phenolic compounds in different solvent environments (Zheng et al., 2006).

Antimicrobial Activities

  • Antimicrobial Properties : Research on thiazoles and their derivatives, including 2-ethoxy carbonyl methylene thiazol-4-one, highlights the potential antimicrobial activities of these compounds. This could suggest similar properties in 2-Ethoxy-4-methylphenol derivatives (Wardkhan et al., 2008).

Safety And Hazards

Safety data sheets indicate that 2-Ethoxy-4-methylphenol may be harmful if swallowed . It can cause skin irritation and serious eye irritation . Protective measures, such as wearing protective gloves, eye protection, and face protection, are recommended when handling this compound . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water and seek medical attention if irritation persists .

properties

IUPAC Name

2-ethoxy-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQBCCVEOIYNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062523
Record name Phenol, 2-ethoxy-4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-methylphenol

CAS RN

2563-07-7
Record name 2-Ethoxy-4-methylphenol
Source CAS Common Chemistry
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Record name Phenol, 2-ethoxy-4-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-ethoxy-4-methyl-
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Record name Phenol, 2-ethoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 2-ethoxy-4-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenol, 2-ethoxy-4-methyl
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHOXY-4-METHYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
AM Api, D Belsito, S Biserta… - Food and …, 2020 - fragrancematerialsafetyresource …
… Data show that 2ethoxy-4-methylphenol is not genotoxic and … and UV spectra; 2-ethoxy-4-methylphenol is not expected to … , and the exposure to 2-ethoxy-4-methylphenol is below the …
D Wang, W Gong, J Zhang, M Han, C Chen… - Chinese Journal of …, 2021 - Elsevier
… For vanillin derivatives, the ethyl vanillin can be converted to its corresponding deoxygenated product of 2-ethoxy-4- methylphenol with 98.7% selectivity (entry 2, Table 1), while for …
Number of citations: 37 www.sciencedirect.com
M Schrems, A Brandt, T Welton, F Liebner, T Rosenau… - 2011 - degruyter.com
The present study provides insight into the dissolution behavior of renewable materials in ionic liquids. Beech, spruce and rye straw were dissolved in 1-ethyl-3-methylimidazolium …
Number of citations: 35 www.degruyter.com
W Wang, T Sheng, S Chen, Z Xiang, F Zhou… - Chemical Engineering …, 2023 - Elsevier
… For example, ethylvanillin and syringaldehyde were transformed into 2‐ethoxy‐4‐methylphenol and 2,6‐dimethoxy‐4‐methylphenol with 99.8 % and 99.1 % selectivity, respectively (…
Number of citations: 9 www.sciencedirect.com
A Volkov, KPJ Gustafson, CW Tai… - Angewandte Chemie …, 2015 - Wiley Online Library
… was scaled up to 30 mmol in an open-to-air setup, thus allowing the catalyst loading to be reduced to 0.085 mol % while maintaining an excellent yield of 2-ethoxy-4-methylphenol. …
Number of citations: 90 onlinelibrary.wiley.com
R Rajappagowda, AM Numan-Al-Mobin, B Yao… - Energy & …, 2017 - ACS Publications
Selective liquefaction of lignin is important for synthesis of value-added phenolic monomers contributing to green chemistry and sustainable energy applications. In the present study, a …
Number of citations: 11 pubs.acs.org
J Devillers - Toxicology methods, 2000 - Taylor & Francis
Allergic contact dermatitis results for 259 compounds were used for deriving a qualitative structure-activity relationship (SAR) model. Chemicals were described by means of one …
Number of citations: 21 www.tandfonline.com
Z Li, X Lu, W Sun, L Leng, M Zhang, H Li, L Bai… - Applied Catalysis B …, 2021 - Elsevier
The pathway for efficient catalytic hydrodeoxygenation of biomass represents a powerful, yet challenging route for production of value-added liquid fuels. Herein, we describe a one-…
Number of citations: 63 www.sciencedirect.com
M Jahiding - Recent Perspectives in Pyrolysis Research, 2021 - intechopen.com
The pyrolysis method has been used in various fields and has attracted the attention of many researchers so that this method can be applied to treat biomass waste. Pyrolysis of …
Number of citations: 2 www.intechopen.com
ZS Yang, ZM Zong, B Chen, C Liu… - … Journal of Oil, Gas …, 2014 - inderscienceonline.com
Thermal dissolution (TD) of Shengli lignite (SL) in ethyl acetate (EA) was carried out under different conditions, including temperature, solvent to SL ratio ( R S/SL ), and time. The yields …
Number of citations: 11 www.inderscienceonline.com

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